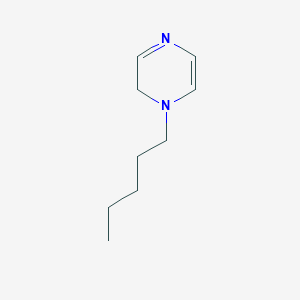
1-Pentyl-1,2-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentyl-1,2-dihydropyrazine is an organic compound with the molecular formula C9H16N2. . This compound is characterized by a pentyl group attached to a dihydropyrazine ring, making it a unique structure within its class.
Méthodes De Préparation
The synthesis of 1-Pentyl-1,2-dihydropyrazine can be achieved through several methods. One common approach involves the cycloisomerization of aziridinyl propargylic esters using platinum (II) catalysis. This reaction typically occurs in toluene at 100°C for about 3 hours, yielding the desired dihydropyrazine product . Industrial production methods may vary, but they generally involve similar catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Pentyl-1,2-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like copper (II) oxide and manganese oxide.
Cycloaddition: It reacts with ketenes to form cycloadducts, a process that involves a stepwise pathway with an orientation complex and betaine intermediate.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms in the pyrazine ring.
Common reagents used in these reactions include oxidizing agents and ketenes, with major products often being cycloadducts and substituted pyrazines.
Applications De Recherche Scientifique
1-Pentyl-1,2-dihydropyrazine has several applications in scientific research:
Mécanisme D'action
The mechanism of action for 1-Pentyl-1,2-dihydropyrazine involves its interaction with molecular targets through its reactive dihydropyrazine ring. This interaction can lead to various biological effects, such as DNA strand breakage and apoptosis induction . The compound’s reactivity is attributed to its ability to form stable intermediates and adducts with other molecules.
Comparaison Avec Des Composés Similaires
1-Pentyl-1,2-dihydropyrazine can be compared to other dihydropyrazines and pyrazine derivatives:
1,2-Dihydropyrazine: Similar in structure but lacks the pentyl group, making it less hydrophobic.
1,4-Dihydropyrazine: Differs in the position of the nitrogen atoms, leading to different reactivity and applications.
Pyrazine: A simpler structure with no hydrogenation, used widely in the fragrance and flavor industry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H16N2 |
|---|---|
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
1-pentyl-2H-pyrazine |
InChI |
InChI=1S/C9H16N2/c1-2-3-4-7-11-8-5-10-6-9-11/h5-6,8H,2-4,7,9H2,1H3 |
Clé InChI |
WJWXFOMQKJSYMW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11919626.png)
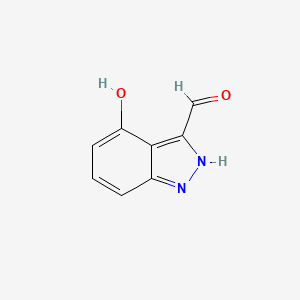
![(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11919635.png)

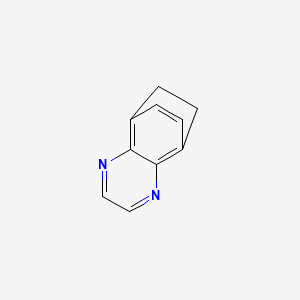
![3H-Imidazo[1,5-a]indole](/img/structure/B11919664.png)
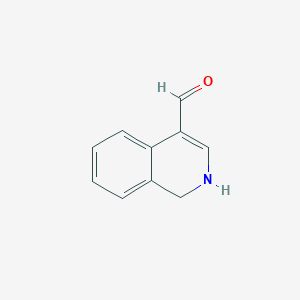
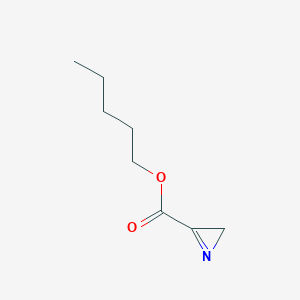
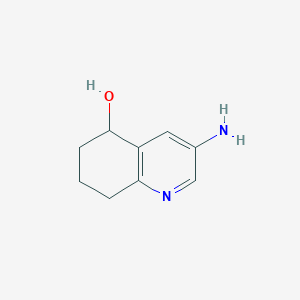

![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)

![1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine](/img/structure/B11919719.png)
![2H-Indeno[1,2-D]isoxazole](/img/structure/B11919721.png)
